molecular formula C21H17N5O3 B2604820 5-cyclopropyl-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide CAS No. 1797181-27-1

5-cyclopropyl-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide

Cat. No.: B2604820
CAS No.: 1797181-27-1
M. Wt: 387.399
InChI Key: RURXWSXWJJTIBV-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a cyclopropyl group, a pyridinyl group, and an oxadiazole moiety, which contribute to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the isoxazole ring, the introduction of the oxadiazole moiety, and the coupling of the cyclopropyl group. Common reagents used in these reactions include cyclopropylamine, pyridine-4-carboxylic acid, and various coupling agents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution using sodium azide in DMF or electrophilic substitution using bromine in acetic acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines

Scientific Research Applications

Chemistry

In chemistry, 5-cyclopropyl-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes, enzyme activity, and receptor binding.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their mechanical strength, thermal stability, or chemical resistance.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or block receptor signaling by occupying the binding site.

Comparison with Similar Compounds

Similar Compounds

  • 5-cyclopropyl-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide
  • This compound analogs
  • Other isoxazole derivatives with similar structural features

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural motifs. The presence of the cyclopropyl group, pyridinyl group, and oxadiazole moiety imparts distinct chemical and biological properties that differentiate it from other similar compounds. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

5-Cyclopropyl-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Cyclopropyl group
  • Pyridinyl and oxadiazolyl moieties
  • Isoxazole and carboxamide functionalities

The molecular formula is C17H17N5O2C_{17}H_{17}N_{5}O_{2} with a molecular weight of 323.35 g/mol. Its structural complexity suggests potential interactions with various biological targets.

Research indicates that compounds containing oxadiazole and isoxazole rings often exhibit significant biological activity through the following mechanisms:

  • Enzyme Inhibition : The oxadiazole unit has been associated with inhibition of various enzymes, including carbonic anhydrase and histone deacetylases (HDACs), which play roles in cancer progression and other diseases .
  • Receptor Modulation : The presence of the pyridine ring suggests potential interactions with neurotransmitter receptors, which could influence neurological pathways .
  • Antioxidant Activity : Some derivatives have shown antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .

Biological Activities

The biological activities of this compound have been explored in various studies:

Anticancer Activity

Studies have demonstrated that derivatives containing the oxadiazole moiety exhibit anticancer properties. For instance:

  • In vitro cytotoxicity : Compounds similar to this one have shown IC50 values ranging from 2.76 µM to 9.27 µM against various human cancer cell lines such as HeLa (cervical cancer) and Caco-2 (colon adenocarcinoma) .
Cell LineIC50 Value (µM)
HeLa2.76
Caco-29.27
Other TumorsVaries

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : Similar compounds have shown MIC values ranging from 7.8 µg/mL to 62.5 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Anti-inflammatory Effects

Compounds with similar structures have been reported to possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), which are key players in inflammation pathways .

Case Studies

  • Study on Anticancer Activity : A recent study investigated a series of oxadiazole derivatives for their anticancer activity. The results indicated that modifications to the oxadiazole ring significantly enhanced cytotoxicity against multiple cancer cell lines, suggesting that the structural components of this compound could be optimized for improved efficacy .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of similar compounds, revealing that structural variations influenced their effectiveness against bacterial strains, highlighting the potential for developing new antibiotics based on this scaffold .

Properties

IUPAC Name

5-cyclopropyl-N-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O3/c27-21(17-12-18(28-25-17)13-5-6-13)23-16-4-2-1-3-15(16)11-19-24-20(26-29-19)14-7-9-22-10-8-14/h1-4,7-10,12-13H,5-6,11H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURXWSXWJJTIBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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